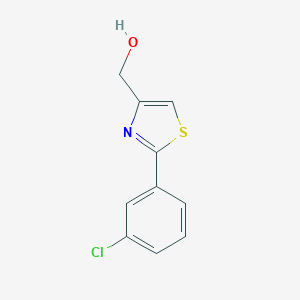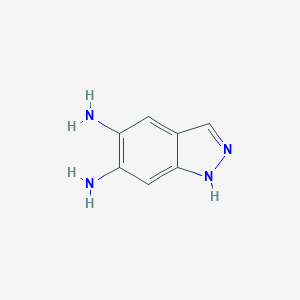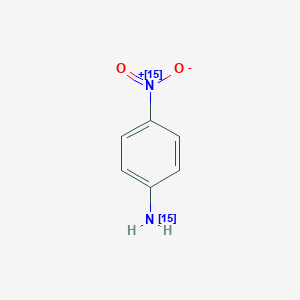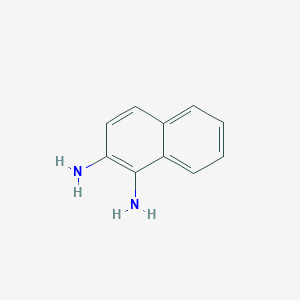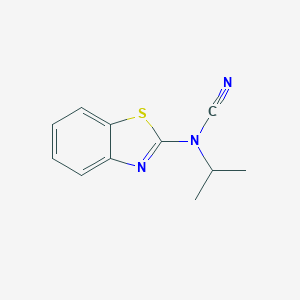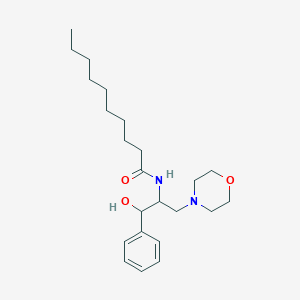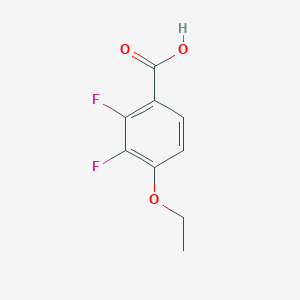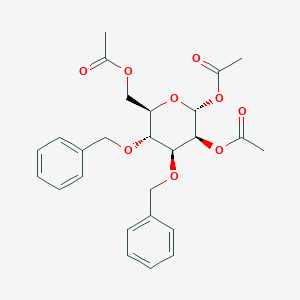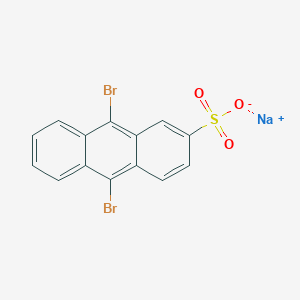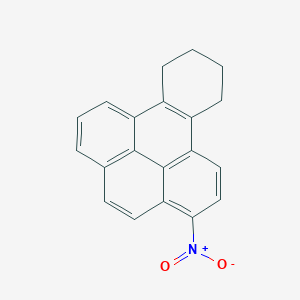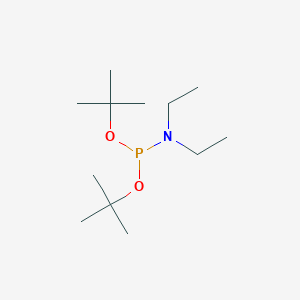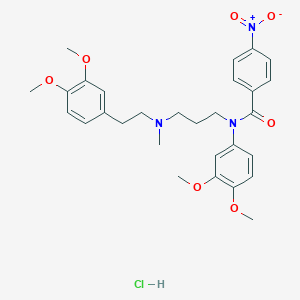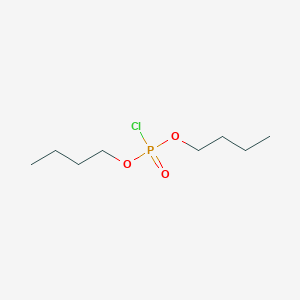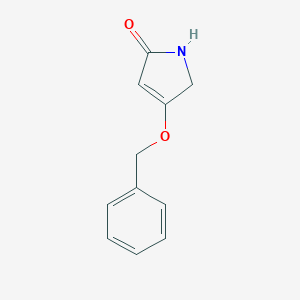
4-Benzyloxy-3-pyrrolin-2-one
Descripción general
Descripción
4-Benzyloxy-3-pyrrolin-2-one, commonly known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
BPO has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral activities. BPO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It also exhibits potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, BPO has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
Mecanismo De Acción
The mechanism of action of BPO is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and infection. BPO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. Furthermore, BPO has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Efectos Bioquímicos Y Fisiológicos
BPO exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, BPO has been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPO has several advantages for lab experiments. It is a relatively simple molecule to synthesize and is readily available. It exhibits a range of biological activities, making it a versatile molecule for studying various biological processes. However, BPO also has some limitations. It is a relatively unstable molecule and can degrade over time, making it difficult to store. Furthermore, BPO has low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BPO. One area of research is the development of BPO derivatives with improved stability and solubility. Another area of research is the study of the mechanism of action of BPO, particularly its interactions with enzymes and signaling pathways. Furthermore, future research could focus on the development of BPO-based therapies for cancer, inflammation, and infection. Finally, the potential use of BPO as a diagnostic tool for cancer and other diseases could also be explored.
Conclusion:
In conclusion, 4-Benzyloxy-3-pyrrolin-2-one is a versatile molecule that exhibits a range of biological activities and has potential therapeutic applications. It is a relatively simple molecule to synthesize and has been extensively studied for its biological effects. However, further research is needed to fully understand the mechanism of action of BPO and its potential therapeutic applications.
Propiedades
Número CAS |
113896-95-0 |
|---|---|
Nombre del producto |
4-Benzyloxy-3-pyrrolin-2-one |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
Clave InChI |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

